Mass Shift for Unambiguous MS Detection
Flucytosine-15N3 hydrochloride provides a net mass shift of approximately +3.00 Da (free base 15N3, ~132.09 Da) relative to unlabeled flucytosine (129.09 Da), enabling baseline mass spectrometric resolution without chromatographic separation . In comparison, the [2H,15N]-flucytosine isotopologue (free base, 131.09 Da) yields a +2.00 Da shift and the [13C,15N2]-flucytosine isotopologue (free base, 132.07 Da) yields a +2.98 Da shift [1]. The hydrochloride salt formulation (168.53 Da) provides an even larger mass offset (+39.44 Da vs. unlabeled free base) when the salt is analyzed intact, though the free base 15N3 mass (~132 Da) is the relevant comparison under typical LC-MS ionization conditions . A mass shift of ≥3 Da is the industry-recommended minimum to avoid isotopic cross-talk between the analyte and internal standard channels [2].
| Evidence Dimension | Mass shift (Δm) for MS detection |
|---|---|
| Target Compound Data | Flucytosine-15N3 hydrochloride: MW 168.53 (salt); free base 15N3 mass ~132.09 Da; Δm = +3.00 Da vs. unlabeled free base |
| Comparator Or Baseline | Unlabeled flucytosine (MW 129.09 Da); [2H,15N]-flucytosine (MW 131.09 Da, Δm = +2.00 Da); [13C,15N2]-flucytosine (MW 132.07 Da, Δm = +2.98 Da) |
| Quantified Difference | +3.00 Da (15N3) vs. 0 Da (unlabeled) vs. +2.00 Da (2H,15N) vs. +2.98 Da (13C,15N2); hydrochloride salt offset +39.44 Da |
| Conditions | Molecular weight calculated from molecular formula; mass spectrometric detection by LC-MS/MS, GC-MS, or high-resolution MS |
Why This Matters
A +3 Da mass shift exceeds isotopic envelope overlap with the native analyte, ensuring unambiguous selected reaction monitoring (SRM) transition selection, whereas the +2 Da shift of [2H,15N]-flucytosine risks interference from the natural-abundance 13C2 isotopologue of unlabeled flucytosine.
- [1] Alsachim. [13C,15N2]-5-Fluorocytosine (MW 132.07, enrichment 99% 13C, 98% 15N); [2H,15N]-5-Fluorocytosine (MW 131.09, enrichment 98% 2H, 98% 15N). Product datasheets. View Source
- [2] FDA Guidance for Industry: Bioanalytical Method Validation. 2018. Recommendation: SIL-IS mass difference ≥3 Da to avoid isotopic interference. View Source
